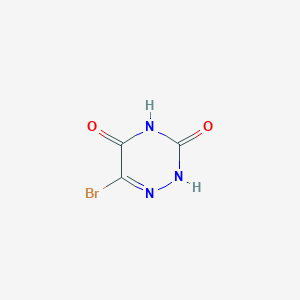

5-Bromo-6-azauracil

描述

Overview of 5-Bromo-6-azauracil within Azauracil Chemistry

This compound, also known by its systematic name 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, is a heterocyclic compound belonging to the azauracil class. ontosight.ai Azauracils are structural analogs of the naturally occurring pyrimidine (B1678525) base uracil (B121893), where a nitrogen atom replaces a carbon atom in the ring structure. ontosight.ai Specifically, this compound is a derivative of 6-azauracil (B101635), which itself is an analog of uracil. ontosight.airesearchgate.net The introduction of a bromine atom at the 5-position of the 6-azauracil core significantly influences the molecule's electronic properties and reactivity. This bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. researchgate.net This reactivity is a cornerstone of its utility, allowing for the facile introduction of various functional groups at this position to create a diverse library of 5-substituted-6-azauracil derivatives. researchgate.nettandfonline.com

The synthesis of this compound is typically achieved through the direct bromination of 6-azauracil. researchgate.net This straightforward synthetic route makes it a readily accessible starting material for further chemical modifications. The structural and chemical properties of this compound have been extensively studied using various spectroscopic techniques, including UV-VIS, IR, and NMR spectroscopy, to confirm its structure and understand its chemical behavior. researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃H₂BrN₃O₂ |

| Molecular Weight | 191.97 g/mol carbonesci.com |

| CAS Number | 4956-05-2 carbonesci.com |

| Appearance | White to off-white crystalline powder guidechem.com |

| Melting Point | 232-234 °C chemicalbook.com |

| pKa | 6.11±0.40 guidechem.com |

| Solubility | Sparingly soluble in water guidechem.com |

This table is interactive. Click on the headers to sort the data.

Historical Context of this compound Research

The exploration of azauracil derivatives, including this compound, has its roots in the broader history of antimetabolite research. The study of 6-azauracil and its derivatives gained momentum in the mid-20th century. Early research in the 1960s focused on the synthesis and fundamental chemical properties of these compounds. nih.gov For instance, a 1961 publication by Cristescu and Marcus described the synthesis of this compound by the direct bromination of 6-azauracil. researchgate.net

Subsequent research in the following decades delved into the potential biological activities of these compounds. Studies in the 1970s and 1980s began to uncover the inhibitory effects of this compound and related compounds on various biological processes. For example, a 1981 study investigated the inhibitory effect of this compound on the growth and cell division of Saccharomyces cerevisiae. nih.gov These early investigations laid the groundwork for the more targeted biochemical and medicinal chemistry studies that would follow. The development of synthetic methodologies to create nucleoside derivatives of this compound also marked a significant step in its research history, expanding the scope of its potential applications. tandfonline.comtandfonline.com

Significance of this compound in Contemporary Biochemical and Medicinal Chemistry Studies

In modern research, this compound continues to be a compound of considerable interest due to its versatile chemical nature and the biological potential of its derivatives. ontosight.ai Its primary significance lies in its role as a key synthetic intermediate. researchgate.nettandfonline.com The high reactivity of the bromine atom allows for its displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides, leading to the generation of novel 5-substituted 6-azauracil derivatives. researchgate.nettandfonline.com

These derivatives are being explored for a variety of therapeutic applications, including as potential antiviral, anticancer, and antimicrobial agents. ontosight.airesearchgate.net The rationale behind this approach is that the resulting compounds can act as antimetabolites, interfering with nucleic acid synthesis or inhibiting specific enzymes involved in cellular replication and repair. ontosight.aicymitquimica.com For instance, research has shown that some derivatives of 6-azauracil exhibit antiviral and antitumor properties. researchgate.net Furthermore, the development of 5-substituted-6-azauracil nucleosides is an active area of research, with the aim of creating compounds that can be more readily incorporated into biological pathways. tandfonline.comtandfonline.comlookchem.com The investigation into the inhibitory effects of this compound and its derivatives on various enzymes continues to be a significant focus of contemporary biochemical studies. nih.govresearchgate.netresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromo-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTFEWXYAOATFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=NNC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197835 | |

| Record name | 5-Bromo-6-azauracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4956-05-2 | |

| Record name | 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4956-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-azauracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004956052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-6-azauracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-1,2,4-TRIAZINE-3,5-(2H,4H)-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 6 Azauracil

Established Synthetic Routes for 5-Bromo-6-azauracil

The preparation of this compound is primarily achieved through the direct halogenation of the 6-azauracil (B101635) scaffold. While this method is well-established, other pathways for its synthesis remain a subject of interest in synthetic organic chemistry.

Direct Bromination of 6-Azauracil

The most common and direct method for the synthesis of this compound involves the electrophilic substitution of 6-azauracil with bromine. nih.gov This reaction is typically carried out by treating 6-azauracil with bromine in a suitable solvent. The electron-rich nature of the 6-azauracil ring facilitates the substitution at the C5 position, leading to the formation of this compound. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired product. One established method describes the synthesis of this compound by the direct bromination of 6-azauracil, which is itself synthesized from glyoxylic acid semicarbazone in a basic medium. nih.gov

Alternative Synthetic Pathways

While direct bromination is the predominant method, the exploration of alternative synthetic routes to this compound is an area of ongoing research. These alternative pathways could offer advantages in terms of starting material availability, reaction efficiency, or the introduction of diversity for analogue synthesis. For instance, the synthesis of various 1,2,4-triazine (B1199460) derivatives, the core structure of 6-azauracil, has been explored through multicomponent reactions and cyclization strategies. nih.govresearchgate.net These approaches could potentially be adapted for the synthesis of 5-bromo-substituted analogues by utilizing brominated starting materials or by introducing the bromine atom at a different stage of the synthesis. However, specific, well-established alternative routes for the direct synthesis of this compound are not extensively documented in the reviewed literature.

Derivatization Strategies of this compound

The bromine atom at the C5 position of this compound is a versatile handle for further chemical modifications. Nucleophilic substitution reactions are a primary strategy for introducing a wide range of functional groups, leading to the generation of diverse chemical libraries for biological screening.

Nucleophilic Substitution Reactions of the Bromine Atom

The electron-withdrawing nature of the adjacent nitrogen atoms in the 1,2,4-triazine ring activates the C5 position for nucleophilic attack, facilitating the displacement of the bromide ion. This reactivity has been exploited to synthesize a variety of 5-substituted-6-azauracil derivatives.

This compound readily undergoes nucleophilic substitution with various aromatic amines and phenols. nih.gov These reactions typically proceed by heating this compound with the corresponding amine or phenol in a suitable solvent, often in the presence of a base to facilitate the reaction. nih.gov This approach has been successfully employed to synthesize a series of 5-(arylamino)-6-azauracils and 5-(aryloxy)-6-azauracils. nih.gov These derivatives are of interest due to their potential biological activities. nih.gov

| Aromatic Amine/Phenol | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Aniline | 5-(Phenylamino)-6-azauracil | Reflux in water for 24 hours | Data not available |

| p-Toluidine | 5-(p-Tolylamino)-6-azauracil | Reflux in water for 24 hours | Data not available |

| 4-Aminobenzoic acid | 4-((6-Azauracil-5-yl)amino)benzoic acid | Reflux in water for 24 hours | Data not available |

| 1,4-Phenylenediamine | 5,5'-(1,4-Phenylenebis(azanediyl))bis(6-azauracil) | Reflux in water for 24 hours | Data not available |

| 4-Hydroxybenzaldehyde | 5-(4-Formylphenoxy)-6-azauracil | Reflux in aqueous Na2CO3 for 32 hours | Data not available |

| Sulfanilic acid | 4-((6-Azauracil-5-yl)oxy)benzenesulfonic acid | Reflux in aqueous Na2CO3 for 32 hours | Data not available |

The bromine atom in this compound derivatives can also be displaced by alkylamines. A study involving a glycosylated derivative, 1-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-ß-D-glucopyranosyl)-5-bromo-6-azauracil, demonstrated successful nucleophilic substitution with morpholine, 2,4-dichlorobenzylamine, and N-methylethanolamine. researchgate.net These reactions yielded the corresponding 5-alkylamino derivatives. researchgate.net While this demonstrates the feasibility of such substitutions, detailed studies on the direct reaction of non-glycosylated this compound with a wide range of alkylamines are less commonly reported in the specifically reviewed literature.

| Reactant | Alkylamine | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 1-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-ß-D-glucopyranosyl)-5-bromo-6-azauracil | Morpholine | 1-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-ß-D-glucopyranosyl)-5-(morpholino)-6-azauracil | Data not available | Data not available |

| 1-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-ß-D-glucopyranosyl)-5-bromo-6-azauracil | 2,4-Dichlorobenzylamine | 1-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-ß-D-glucopyranosyl)-5-((2,4-dichlorobenzyl)amino)-6-azauracil | Data not available | Data not available |

| 1-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-ß-D-glucopyranosyl)-5-bromo-6-azauracil | N-Methylethanolamine | 1-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-ß-D-glucopyranosyl)-5-((2-hydroxyethyl)(methyl)amino)-6-azauracil | Data not available | Data not available |

Reactions with Thiols (e.g., Benzylmercaptan)

The bromine atom at the 5-position of the 6-azauracil ring is susceptible to nucleophilic displacement by thiols. This reactivity has been exploited in the synthesis of various 5-thio-substituted 6-azauracil derivatives. For instance, the reaction of a protected this compound nucleoside with benzylmercaptan in a basic medium, such as pyridine, leads to the formation of the corresponding 5-benzylmercapto analog. This displacement reaction typically proceeds under reflux conditions, affording the desired product in good yield. The high reactivity of the 5-bromo substituent facilitates its replacement by sulfur nucleophiles, providing a straightforward method for introducing thioether functionalities. nih.govorganic-synthesis.comasianpubs.org

N-Substitution Reactions of this compound

The nitrogen atoms of the 6-azauracil ring can undergo substitution reactions, primarily alkylation and arylation, to yield a variety of N-substituted derivatives. The N-1 position is often the primary site for substitution, leading to the formation of N-1 substituted this compound analogs. These reactions are typically carried out in the presence of a base, which deprotonates the nitrogen atom, enhancing its nucleophilicity.

Alkylation reactions can be achieved using various alkylating agents, such as alkyl halides, in a suitable solvent like dimethylformamide (DMF). For example, the condensation of this compound with unsaturated alkylating agents can be performed using sodium carbonate in DMF at room temperature. researchgate.net

N-arylation of the 6-azauracil ring system can be accomplished through copper-mediated cross-coupling reactions, such as the Chan-Lam coupling. This method involves the reaction of 6-azauracil with arylboronic acids in the presence of a copper(II) acetate (B1210297) catalyst and a base like pyridine. asianpubs.orgscispace.com This approach provides a convenient route to N-aryl-6-azauracil derivatives.

Glycosylation Reactions to Form Nucleoside Analogs

A significant area of research involving this compound is its use as a precursor for the synthesis of nucleoside analogs. These reactions involve the formation of a glycosidic bond between the N-1 position of the this compound ring and a sugar moiety. The silylated derivative of this compound is often used in these glycosylation reactions to enhance its reactivity.

Synthesis of Thiosugar Nucleosides

Thiosugar nucleosides, where a sulfur atom replaces the oxygen in the carbohydrate ring, have been synthesized from this compound. The glycosylation is typically performed using the Hilbert-Johnson-Birkofer method. This involves the reaction of the trimethylsilyl derivative of this compound with a protected thiosugar, such as 1,2,3,4,6-penta-O-acetyl-5-thio-β-D-glucopyranose, in the presence of a catalyst like trimethylsilyl triflate in a solvent such as 1,2-dichloroethane. scispace.comlmaleidykla.lt Subsequent deprotection of the sugar hydroxyl groups yields the free thiosugar nucleoside. lmaleidykla.lt

Synthesis of 2-Acetamido-2-Deoxy-D-glucose Nucleosides

Nucleosides containing 2-acetamido-2-deoxy-D-glucose have also been prepared from this compound. The synthesis involves the condensation of the silylated this compound with a protected 2-acetamido-2-deoxy-D-glucose derivative, such as 1,3,4,6-tetra-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranose. nih.govorganic-synthesis.comasianpubs.org This reaction is also catalyzed by trimethylsilyl triflate in a suitable solvent. The resulting protected nucleoside can then be deprotected to afford the final product. nih.govorganic-synthesis.comasianpubs.org

Formation of Acyclonucleosides from this compound

In addition to traditional nucleosides, this compound is a valuable starting material for the synthesis of acyclonucleosides, where the carbohydrate ring is replaced by an open-chain alkyl group. The synthesis of these compounds generally involves the N-1 alkylation of this compound with a suitably functionalized acyclic side chain. For instance, the coupling of this compound with unsaturated alkylating agents, followed by deprotection, yields the desired acyclonucleosides. researchgate.net

Functionalization via Cross-Coupling Reactions (e.g., Sonogashira–Hagihara, Suzuki–Miyaura)

The bromine atom at the C5 position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. These reactions are powerful tools for the synthesis of novel 5-substituted 6-azauracil derivatives.

The Suzuki–Miyaura coupling reaction allows for the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or its ester. This reaction is catalyzed by a palladium complex in the presence of a base. lmaleidykla.ltwikipedia.org While direct examples on this compound are not extensively documented in the provided context, the successful application of this reaction to other 5-brominated uracil (B121893) and heterocyclic systems strongly suggests its feasibility. nih.govlmaleidykla.lt

The Sonogashira–Hagihara coupling is another important cross-coupling reaction that can be utilized to introduce alkyne functionalities at the C5 position. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.orgyoutube.comlibretexts.orgnih.gov This methodology provides access to 5-alkynyl-6-azauracil derivatives, which are valuable intermediates for further synthetic transformations.

| Reaction Type | Reagents and Conditions | Product Type |

| Reaction with Thiols | Benzylmercaptan, Pyridine, Reflux | 5-Benzylmercapto-6-azauracil derivatives |

| N-Alkylation | Unsaturated alkylating agent, Na2CO3, DMF, Room Temperature | N-1-Alkyl-5-bromo-6-azauracil |

| N-Arylation (Chan-Lam) | Arylboronic acid, Cu(OAc)2, Pyridine | N-Aryl-6-azauracil |

| Thiosugar Glycosylation | Silylated this compound, Protected thiosugar, TMSOTf, 1,2-Dichloroethane | Thiosugar nucleosides |

| Aminosugar Glycosylation | Silylated this compound, Protected aminosugar, TMSOTf | 2-Acetamido-2-deoxy-D-glucose nucleosides |

| Acyclonucleoside Formation | Unsaturated alkylating agent, Base | Acyclic nucleosides |

| Suzuki-Miyaura Coupling | Boronic acid/ester, Palladium catalyst, Base | 5-Aryl/vinyl-6-azauracil |

| Sonogashira Coupling | Terminal alkyne, Palladium catalyst, Copper(I) co-catalyst, Base | 5-Alkynyl-6-azauracil |

Trifluoromethylation of Azauracils

The introduction of a trifluoromethyl group (CF3) into heterocyclic compounds is a significant strategy in medicinal chemistry, as this moiety can enhance properties such as metabolic stability and lipophilicity. rsc.org In the context of azauracils, trifluoromethylation represents a key chemical transformation for creating derivatives with potential biological applications. nih.govresearchgate.net

An efficient and environmentally friendly method for the trifluoromethylation of 6-azauracils has been developed utilizing a metal-free, visible-light-induced organophotoredox-catalyzed radical reaction. nih.govresearchgate.net This approach employs Langlois reagent (CF3SO2Na) as a cost-effective and stable source of the trifluoromethyl radical. nih.govccspublishing.org.cn The reaction is catalyzed by an organophotocatalyst, such as 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), under aerobic conditions and irradiation with blue LEDs. researchgate.net

This methodology has been successfully applied to a variety of N-substituted 6-azauracil derivatives, affording the corresponding 5-trifluoromethyl-6-azauracils in moderate to good yields. rsc.orgnih.gov The reaction demonstrates broad substrate scope, tolerating various functional groups on the nitrogen substituents. researchgate.net The proposed mechanism involves the generation of a trifluoromethyl radical from the Langlois reagent, which then adds to the C5-position of the 6-azauracil ring. nih.govresearchgate.net

The following table summarizes the results for the trifluoromethylation of various N-substituted 6-azauracils, demonstrating the versatility of this synthetic protocol.

| Entry | Substrate (N-Substituents) | Product | Yield (%) |

|---|---|---|---|

| 1 | N2,N4-dibenzyl | 2,4-Dibenzyl-6-(trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione | 86 |

| 2 | N2-(ethoxycarbonylmethyl)-N4-benzyl | Ethyl 2-(4-benzyl-3,5-dioxo-6-(trifluoromethyl)-4,5-dihydro-1,2,4-triazin-2(3H)-yl)acetate | 86 |

| 3 | N2-(ethoxycarbonylmethyl)-N4-(4-methylbenzyl) | Ethyl 2-(4-(4-methylbenzyl)-3,5-dioxo-6-(trifluoromethyl)-4,5-dihydro-1,2,4-triazin-2(3H)-yl)acetate | 65 |

| 4 | N2-(3,5-dimethylbenzyl)-N4-(4-nitrobenzyl) | 2-(3,5-Dimethylbenzyl)-4-(4-nitrobenzyl)-6-(trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione | 68 |

| 5 | N4-(4-methylbenzyl) | 4-(4-Methylbenzyl)-6-(trifluoromethyl)-1,2,4-triazine-3,5(2H,4H)-dione | 77 |

| 6 | N4-((2-(4-isobutylphenyl)propanoyl)oxy)propyl | 3-(3,5-Dioxo-6-(trifluoromethyl)-2,5-dihydro-1,2,4-triazin-4(3H)-yl)propyl 2-(4-isobutylphenyl)propanoate | 84 |

Biochemical and Molecular Interactions of 5 Bromo 6 Azauracil

Mechanism of Action as an Antimetabolite

5-Bromo-6-azauracil is a synthetic analogue of the pyrimidine (B1678525) base uracil (B121893), characterized by the substitution of a nitrogen atom for the carbon atom at position 6 of the pyrimidine ring and the addition of a bromine atom at position 5. wikipedia.orgresearchgate.net This structural modification allows it to act as an antimetabolite, a substance that interferes with the normal metabolic processes within a cell. nih.gov Its primary mechanism of action involves the disruption of pyrimidine biosynthesis, a critical pathway for the production of nucleotides required for DNA and RNA synthesis. mdpi.commdpi.com

The inhibitory effects of this compound are not exerted by the compound itself but rather by its metabolic derivatives. aacrjournals.org Within the cell, it can be converted into its corresponding ribonucleotide, 5-bromo-6-azauridine 5'-monophosphate. This conversion is a key step, as the resulting nucleotide is a potent inhibitor of essential enzymes in the pyrimidine pathway. mdpi.comaacrjournals.org By mimicking naturally occurring pyrimidine nucleosides, this compound and its metabolites can competitively inhibit enzymes that would normally bind to uracil or its derivatives, thereby halting the production of essential cellular components and leading to growth inhibition. nih.govaacrjournals.org The most pronounced inhibitory effect of this compound in yeast cells is the induction of cell lysis. nih.gov

Interaction with Pyrimidine Salvage Pathways

The pyrimidine salvage pathway provides a mechanism for cells to recycle pyrimidine bases and nucleosides from the breakdown of DNA and RNA or from the extracellular environment, offering an alternative to the de novo synthesis pathway. The interaction of this compound with this pathway is a critical aspect of its metabolic fate and biological activity.

Studies in various organisms have shown that for this compound to exert its antimetabolite effects, it must first be taken up by the cell and then anabolized into its active nucleotide form. mdpi.comaacrjournals.org This process is often mediated by enzymes of the pyrimidine salvage pathway. For instance, in Trypanosoma brucei, the uptake of uracil and its analogues like 5-fluorouracil (B62378) is facilitated by a high-affinity uracil transporter. researchgate.net While direct transport studies for this compound are less common, it is plausible that it utilizes similar transport mechanisms due to its structural similarity to uracil.

Once inside the cell, enzymes such as uridine (B1682114) phosphorylase and uridine kinase can convert this compound into its corresponding nucleoside and then nucleotide. However, the efficiency of this conversion can vary significantly between different cell types and organisms. annualreviews.org For example, some cancer cell lines may have altered activities of these salvage pathway enzymes, influencing their sensitivity to pyrimidine analogues.

Furthermore, the reliance of a cell on the salvage pathway versus the de novo pathway can determine its susceptibility to this compound. Cells that are deficient in de novo synthesis may be more dependent on the salvage pathway and thus more sensitive to analogues that are processed through this route. Conversely, alterations in the salvage pathway, such as reduced transporter activity or decreased enzymatic conversion, can lead to resistance to the compound. nih.gov For example, in Trypanosoma brucei resistant to 5-fluorouracil, a reduced uptake of the analogue was observed, highlighting the importance of the initial transport step in the salvage pathway. researchgate.net

Enzymatic Interactions and Inhibition Studies

The inhibitory effects of this compound are primarily mediated through the interaction of its metabolites with key enzymes involved in nucleotide metabolism.

Effect on Orotidylic Acid Decarboxylase (OMP Decarboxylase)

A primary target of the 6-aza class of pyrimidine analogues is orotidine-5'-phosphate decarboxylase (OMP decarboxylase). mdpi.commdpi.com This enzyme catalyzes the final step in the de novo biosynthesis of pyrimidines, the conversion of orotidine-5'-monophosphate (OMP) to uridine-5'-monophosphate (UMP). mdpi.com The active form of 6-azauracil (B101635), 6-azauridine (B1663090) 5'-monophosphate (6-azaUMP), is a potent competitive inhibitor of OMP decarboxylase. mdpi.comebi.ac.uk

While direct inhibition studies on this compound's effect on OMP decarboxylase are not as extensively documented as those for 6-azauracil, the mechanism is expected to be similar. Following its conversion to 5-bromo-6-azauridine 5'-monophosphate, this analogue likely competes with the natural substrate, OMP, for the active site of the enzyme. researchgate.net The inhibition of OMP decarboxylase leads to an accumulation of OMP and a depletion of UMP, which is a precursor for all other pyrimidine nucleotides. This disruption in the pyrimidine nucleotide pool ultimately hinders the synthesis of RNA and DNA, leading to the observed cytostatic and cytotoxic effects. mdpi.com

Effects on Uracil DNA Glycosylase (UDG) Activity

Uracil DNA glycosylase (UDG) is a key enzyme in the base excision repair pathway, responsible for recognizing and removing uracil from DNA. oup.com The presence of uracil in DNA can arise from the misincorporation of dUTP or the deamination of cytosine. semanticscholar.org

Studies on the interaction of pyrimidine analogues with UDG have yielded varied results. In the context of 5-bromouracil (B15302), a related compound, it has been shown that it is not a substrate for UDG, nor does it inhibit the enzyme in its free form. oup.com This suggests that substitutions at the 5-position of the uracil ring can significantly affect its recognition by UDG.

However, research on Escherichia coli has indicated that the action of UDG on DNA containing 5-bromouracil that has been UV-irradiated can lead to lethal and mutagenic lesions. nih.gov This implies an indirect role of UDG in the biological effects of 5-bromouracil under specific conditions. For this compound specifically, while direct inhibitory data on UDG is scarce, it is plausible that its structural dissimilarity to uracil, particularly the presence of the nitrogen at the 6-position, would make it a poor substrate or inhibitor for UDG. Studies with wheat germ UDG showed that while 5-azauracil could inhibit the enzyme, 6-azauracil did not have a marked effect. semanticscholar.org

Inhibition of D-Amino Acid Oxidase (DAAO) by Derivatives

Recent research has explored the potential of 6-azauracil derivatives as inhibitors of D-amino acid oxidase (DAAO), a flavoenzyme that degrades D-serine, a co-agonist at the NMDA receptor in the brain. acs.orgnih.gov Inhibition of DAAO is a therapeutic strategy to enhance D-serine levels and improve NMDAR-mediated neurotransmission.

A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, which are structurally related to 6-azauracil, have been synthesized and shown to be potent inhibitors of DAAO, with some compounds exhibiting IC50 values in the nanomolar range. acs.orgresearchgate.net These derivatives appear to be metabolically stable and can increase plasma D-serine levels in mice. nih.gov While these studies focus on derivatives of 6-azauracil, they highlight a novel therapeutic application for this class of compounds. The synthesis of some of these DAAO inhibitors has utilized this compound as a starting material. acs.orggoogle.com

Table 1: IC50 Values of Selected 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as DAAO Inhibitors

| Compound | Substitution at Position 2 | IC50 (µM) |

| 11h | Naphthalen-1-ylmethyl | 0.023 |

| 6b | Phenethyl | 0.28 |

| 6m | ((6-fluoronaphthalen-2-yl)methyl)thio | 0.035 |

| Reference | 3-methylpyrazole-5-carboxylic acid | 1.34 |

| Data sourced from multiple studies on DAAO inhibitors. nih.govresearchgate.net |

Cellular Uptake and Metabolism

The biological activity of this compound is contingent upon its uptake into cells and subsequent metabolic activation. mdpi.comaacrjournals.org As a pyrimidine analogue, it is generally believed to be transported into cells via nucleobase transporters. researchgate.netnih.gov The efficiency of this uptake can vary between different cell types and can be a determining factor in the compound's efficacy. For instance, in Trypanosoma brucei, a specific high-affinity uracil transporter is responsible for the uptake of uracil and its analogues. researchgate.net

Once inside the cell, this compound undergoes a series of metabolic conversions. The primary pathway involves its anabolism to the corresponding ribonucleoside and then to the ribonucleotide, 5-bromo-6-azauridine 5'-monophosphate. mdpi.comaacrjournals.org This phosphorylation is catalyzed by enzymes of the pyrimidine salvage pathway, such as uridine kinase. aacrjournals.org It is this nucleotide form that acts as the primary inhibitor of OMP decarboxylase. mdpi.com

Impact on Nucleic Acid Synthesis and Integrity

This compound, a halogenated analogue of the pyrimidine base uracil, exerts significant influence on the synthesis and integrity of nucleic acids. Its structural similarity to uracil and thymine (B56734) allows it to act as an antimetabolite, interfering with fundamental cellular processes. Research indicates that this compound and its derivatives can disrupt nucleic acid synthesis, potentially leading to mutations or the inhibition of viral replication through the incorporation of these modified bases into DNA. ontosight.ai

As a base analog, this compound can be incorporated into DNA, substituting for thymine. wikipedia.org This incorporation can induce point mutations through base substitution. The compound exists in different tautomeric forms, which possess varied base-pairing properties. While its keto form pairs with adenine (B156593), the enol and ion forms can pair with guanine (B1146940). This dual pairing capacity can lead to transitions from an A-T base pair to a G-C base pair, or vice versa, over several rounds of DNA replication, thereby altering the genetic code. wikipedia.org This mutagenic property is a key aspect of its biological activity.

Furthermore, the inhibition of enzymes crucial for nucleotide biosynthesis is another mechanism by which this compound impacts nucleic acid synthesis. For instance, its related compound, 6-azauridine, is known to inhibit uridine monophosphate synthase (UMPS), an enzyme essential for the de novo synthesis of pyrimidines. sigmaaldrich.com By disrupting the pyrimidine biosynthetic pathway, these compounds limit the availability of necessary precursors for RNA and DNA synthesis. This interference with nucleic acid metabolism underlies the compound's observed antimicrobial, antiviral, and potential anticancer properties. ontosight.ai

Table 1: Effects of this compound on Nucleic Acid Related Processes

| Process | Effect of this compound | Mechanism | References |

|---|---|---|---|

| DNA Replication | Induces point mutations | Acts as a thymine analog; its different tautomeric forms can mispair with guanine instead of adenine. | wikipedia.org |

| Nucleic Acid Synthesis | Inhibits synthesis | Interferes with the biosynthesis of pyrimidine precursors necessary for DNA and RNA synthesis. | ontosight.aisigmaaldrich.com |

| Viral Replication | Inhibitory | Incorporation of the analog into the viral genome can halt replication. | ontosight.ai |

Modulation of Cell Wall Composition and Resistance (e.g., in Yeast)

The cell wall of microorganisms, particularly yeast, is a dynamic structure that can be significantly affected by external stressors, including chemical agents like this compound. Research has shown that exposure to this compound can lead to notable changes in the composition of the yeast cell wall, which in turn can influence the organism's resistance.

A key finding is that the physical state of yeast cells, specifically whether they are free-living or attached to a surface, can modulate their response to this compound. Studies involving Candida utilis, Kluyveromyces lactis, and Saccharomyces cerevisiae have demonstrated that the attachment of these yeast cells to a solid support stimulates an increase in the content of cell wall polysaccharides and mannoproteins. nih.govresearchgate.net This alteration in cell wall composition is accompanied by an increased resistance to the inhibitory effects of this compound. nih.govresearchgate.net This suggests that cell attachment triggers a protective mechanism that reinforces the cell wall, making it less susceptible to the compound's action.

The covalent attachment of yeast cells, mimicking natural bioadhesion, has been used as a tool to study these changes. researchgate.netkoreascience.kr This immobilization leads to an increase in structural polysaccharides like glucan and mannan. researchgate.net These changes in cell surface structures are correlated with an increased resistance to agents that damage the cell wall or plasma membrane. koreascience.kr The modulation of cell wall protein-encoding genes, such as the reciprocal regulation of CWP and DAN/TIR gene families in Saccharomyces cerevisiae under different oxygen conditions, further highlights the dynamic nature of the cell wall in response to environmental cues, which could be a factor in the resistance to compounds like this compound. dntb.gov.ua

Table 2: Impact of Cell Attachment on Yeast Resistance to this compound

| Yeast Species | Condition | Observed Change in Cell Wall | Effect on Resistance to this compound | References |

|---|---|---|---|---|

| Candida utilis | Attached to a solid support | Increased polysaccharides and mannoproteins | Increased | nih.govresearchgate.net |

| Kluyveromyces lactis | Attached to a solid support | Increased polysaccharides and mannoproteins | Increased | nih.govresearchgate.net |

| Saccharomyces cerevisiae | Attached to a solid support | Increased polysaccharides and mannoproteins | Increased | nih.govresearchgate.net |

Induction of Cell Lysis in Microorganisms

One of the most pronounced effects of this compound on microorganisms, particularly yeast, is the induction of cell lysis. nih.gov This lytic effect is a direct consequence of the compound's interference with essential cellular processes, leading to the breakdown of the cell.

In studies with Saccharomyces cerevisiae, the lytic process initiated by this compound is notably delayed. nih.gov This delay is significant because it coincides with the time frame during which the inhibitory effects of the compound can be reversed by the addition of preformed pyrimidines. nih.gov This observation strongly suggests that the lytic action of this compound is linked to its role as a pyrimidine antimetabolite. By disrupting the synthesis of pyrimidines, the compound likely compromises the structural integrity of the cell, ultimately leading to lysis.

The induction of cell lysis is a critical aspect of the antimicrobial activity of this compound. While the precise cascade of events leading from pyrimidine starvation to cell lysis is complex, it is clear that the structural and metabolic disruptions are severe enough to cause catastrophic failure of the cell. This lytic capability underscores the potential of this compound and its derivatives as antimicrobial agents.

Table 3: Lytic Effect of this compound on Saccharomyces cerevisiae

| Observation | Details | Implication | References |

|---|---|---|---|

| Induction of Cell Lysis | A marked effect of the compound on yeast cells. | Demonstrates the potent antimicrobial activity of the compound. | nih.gov |

| Delayed Lysis | The lytic process does not occur immediately upon exposure. | Suggests a multi-step process involving metabolic disruption. | nih.gov |

| Reversibility by Pyrimidines | The lytic effect can be prevented by the addition of pyrimidines during the delay phase. | Confirms that the mechanism of action is linked to pyrimidine antagonism. | nih.gov |

Biological Activities and Research Applications of 5 Bromo 6 Azauracil and Its Derivatives

Antiviral Properties and Studies

The antiviral potential of 5-bromo-6-azauracil and its derivatives has been explored against a variety of viruses. These compounds often act as antimetabolites, disrupting viral replication by inhibiting key viral or cellular enzymes necessary for the production of new virus particles. ontosight.ai

Derivatives of 6-azauracil (B101635), the parent compound of this compound, have been shown to inhibit viral DNA polymerase after being converted to their triphosphate form, thereby blocking the synthesis of viral DNA. ncl.edu.tw Research on related azauracil compounds has demonstrated their ability to interfere with nucleic acid synthesis, a critical process for viral replication. ontosight.ai For instance, studies on adenovirus have shown that inhibitors of viral DNA synthesis can effectively block viral replication. karger.com

Several studies have focused on synthesizing and evaluating derivatives of this compound for their anti-HIV activity. In one study, novel 5-bromo-6-methoxy-5,6-dihydro-AZT derivatives were synthesized and showed potent activity against HIV. nih.gov Specifically, a derivative, 5-bromo-6-methoxy-5,6-dihydro-AZT-5'-(p-bromophenyl methoxyalaninyl phosphate), exhibited an IC50 value of 0.005 µM in HIV replication assays, which was comparable to the established anti-HIV drug AZT. nih.gov However, other synthesized 5-substituted-6-azauracil-N-1-nucleosides of 2-acetamido-2-deoxy-D-glucose did not show significant activity against HIV-1 and HIV-2 at concentrations of 100 mcg/mL. tandfonline.com

Table 1: Anti-HIV Activity of this compound Derivatives

| Compound/Derivative | Virus Type | Activity | Reference |

|---|---|---|---|

| 5-bromo-6-methoxy-5,6-dihydro-AZT-5'-(p-bromophenyl methoxyalaninyl phosphate) | HIV | IC50 = 0.005 µM | nih.gov |

| 5-substituted-6-azauracil-N-1-nucleosides of 2-acetamido-2-deoxy-D-glucose | HIV-1 & HIV-2 | Not significant at 100 mcg/mL | tandfonline.com |

Epstein-Barr virus (EBV), a type of herpesvirus, is a common human pathogen. clevelandclinic.org Research has indicated that derivatives of 1,2,4-triazine (B1199460), the core structure of 6-azauracil, have been studied for their anti-Epstein-Barr virus activity. biopolymers.org.ua While direct studies on this compound are limited, the investigation of related triazine derivatives suggests a potential avenue for developing anti-EBV agents. biopolymers.org.ua EBV is known to cause infectious mononucleosis and is associated with certain types of cancers. clevelandclinic.orgscielo.br

Peste des Petits Ruminants Virus (PPRV) is a highly contagious and fatal disease affecting small ruminants. veterinaryworld.orgmdpi.com Studies have shown that 6-azauracil, an inhibitor of the orotidine (B106555) 5′-phosphate decarboxylase enzyme, can effectively inhibit the replication of PPRV. researchgate.net This inhibition is linked to the depletion of nucleoside pools essential for viral replication and the activation of the host's cellular immunity. researchgate.net The N-gene of the virus, which codes for an inner structural protein, is a key target for diagnostic tests due to its high sensitivity and specificity. cabidigitallibrary.org

Anticancer and Antitumor Research

The structural analogy of this compound to pyrimidine (B1678525) bases has also made it a candidate for anticancer research. ontosight.aiguidechem.com By interfering with nucleic acid metabolism, these compounds can potentially inhibit the rapid proliferation of cancer cells. ontosight.ai

This compound is considered a potential chemotherapeutic agent due to its ability to act as an antimetabolite. guidechem.com The parent compound, 6-azauracil, and its ribonucleoside, 6-azauridine (B1663090), have been investigated for their antitumor activities. mdpi.com These compounds can interfere with pyrimidine biosynthesis, a pathway often upregulated in cancer cells to support rapid cell division. ontosight.aimdpi.com While early studies on 6-azauracil showed some promise, further development led to 6-azauridine, which exhibited a more favorable profile for potential chemotherapeutic applications. aacrjournals.org Derivatives of 6-azauracil have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.

Cytostatic Action of Derivatives

Derivatives of 6-azauracil, a class of compounds for which this compound serves as a key synthetic precursor, have demonstrated notable cytostatic properties. researchgate.netacs.org The mechanism of action is often attributed to their role as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting cell growth and proliferation. researchgate.netresearchgate.net Research has shown that modifications to the 6-azauracil structure can lead to compounds with significant growth inhibitory effects on various tumor cell lines. google.commdpi.com For instance, certain N-1 sulfonyl derivatives of pyrimidine nucleobases, which are structurally related to 6-azauracil, exhibit strong anticancer activity in vitro against different tumor cell lines while showing less pronounced effects on normal human fibroblasts. google.com The cytostatic potential of these derivatives underscores their importance in the development of new anticancer agents.

Effects on Neoplastic Cells (e.g., LS180, HeLa, T47D, A549, RPMI 8226 carcinoma cells)

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human neoplastic cell lines. A noteworthy study investigated a series of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c] researchgate.netnih.govresearchgate.nettriazine-3,4-diones and 8-aryl-4-imino-2,3,7,8-tetrahydroimidazo[2,1-c] researchgate.netnih.govresearchgate.nettriazin-3(6H)-ones, which were synthesized from 6-azauracil precursors. researchgate.net These compounds were tested for their in vitro cytotoxic activities against human colon adenocarcinoma (LS180), cervical carcinoma (HeLa), breast carcinoma (T47D), lung carcinoma (A549), and peripheral blood myeloma (RPMI 8226) cells. researchgate.net

Several compounds in this series displayed significant and selective cytotoxic activity. For example, one compound demonstrated a strong effect against LS180 cancer cells at a concentration of 37.9 µM, while being non-toxic to normal Green Monkey Kidney (GMK) cells. researchgate.net Another derivative was particularly effective against the RPMI 8226 cell line. researchgate.net Furthermore, two other compounds exhibited remarkable inhibitory effects against LS180 and A549 carcinoma cells, with one of them showing the highest growth inhibition against the A549 cell line. researchgate.net These active compounds were also found to be non-toxic to GMK cells at the tested concentrations. researchgate.net

Other research into different derivatives has also confirmed their anticancer potential. For example, certain triazine derivatives have shown effectiveness against breast carcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. nih.gov

| Derivative Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c] researchgate.netnih.govresearchgate.nettriazine-3,4-diones | LS180 | Strong cytotoxic affection | researchgate.net |

| 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c] researchgate.netnih.govresearchgate.nettriazine-3,4-diones | RPMI 8226 | Significant viability decrease | researchgate.net |

| 8-aryl-4-imino-2,3,7,8-tetrahydroimidazo[2,1-c] researchgate.netnih.govresearchgate.nettriazin-3(6H)-ones | LS180 | Remarkable inhibitory effects | researchgate.net |

| 8-aryl-4-imino-2,3,7,8-tetrahydroimidazo[2,1-c] researchgate.netnih.govresearchgate.nettriazin-3(6H)-ones | A549 | Highest growth inhibition | researchgate.net |

| Triazine derivatives | MCF-7 | Inhibition of cell proliferation | |

| Triazine derivatives | HCT-116 | Inhibition of cell proliferation |

Antimicrobial and Antifungal Activities

Growth Inhibition of Microorganisms

This compound and its derivatives have demonstrated significant antimicrobial and antifungal properties. The parent compound, this compound, has been shown to cause cell lysis in the yeast Saccharomyces cerevisiae. nih.govchemchart.com This inhibitory effect on growth and cell division highlights its potential as an antifungal agent. nih.gov

Derivatives of 6-azauracil have also been investigated for their antibacterial activity. Some have shown moderate activity against Mycobacterium smegmatis and Staphylococcus aureus. researchgate.net Notably, 2'-Deoxy-2-thio-5-phenyl-6-azauridine, a derivative, effectively suppressed the growth of the gram-negative bacterium Pseudomonas aeruginosa, which is known for its high resistance to antibiotics. researchgate.net Furthermore, six new 6-azauracil derivatives obtained through the nucleophilic substitution of this compound have been synthesized and characterized, with their antimicrobial properties being a key area of interest. researchgate.net

| Compound/Derivative Class | Microorganism | Observed Effect | Reference |

|---|---|---|---|

| This compound | Saccharomyces cerevisiae | Cell lysis, growth inhibition | nih.gov |

| 2-Thio-6-aza-2'-deoxyuridine derivatives | Mycobacterium smegmatis | Moderate activity (MIC = 0.2–0.8 mM) | researchgate.net |

| 2-Thio-6-aza-2'-deoxyuridine derivatives | Staphylococcus aureus | Moderate activity (MIC = 0.03–0.9 mM) | researchgate.net |

| 2'-Deoxy-2-thio-5-phenyl-6-azauridine | Pseudomonas aeruginosa ATCC 27853 | Effective growth suppression (MIC = 0.03 mM) | researchgate.net |

Resistance Mechanisms in Microorganisms

The development of resistance to antimicrobial agents is a significant challenge. In the context of this compound, studies have begun to elucidate the mechanisms by which microorganisms can overcome its inhibitory effects. In yeasts such as Candida utilis, Kluyveromyces lactis, and Saccharomyces cerevisiae, an interesting resistance mechanism has been observed. researchgate.netchemchart.comkoreascience.kr The attachment of these yeast cells to a solid support stimulates an increase in the content of cell wall polysaccharides and mannoproteins. researchgate.net This alteration in the cell wall composition is accompanied by an increased resistance to the inhibitory effect of this compound. researchgate.net

While specific resistance mechanisms to this compound in bacteria have not been extensively detailed, general mechanisms of antibiotic resistance are well-documented and may be applicable. These include:

Enzymatic Inactivation: Bacteria may produce enzymes that degrade or modify the antimicrobial agent, rendering it ineffective. futurelearn.comwho.intyoutube.com

Target Site Modification: Mutations in the cellular target of the drug can prevent it from binding and exerting its effect. futurelearn.comyoutube.com

Efflux Pumps: Bacteria can actively transport the antimicrobial compound out of the cell, preventing it from reaching a high enough concentration to be effective. futurelearn.comyoutube.com

Altered Metabolic Pathways: Microorganisms might develop alternative metabolic pathways to bypass the one inhibited by the drug. youtube.com

Use in Oligonucleotide Synthesis and Antisense Research

Halogenated nucleosides, including brominated derivatives, are valuable tools in oligonucleotide synthesis and antisense research. genelink.combiosyn.com 5-Bromouracil (B15302), a related compound, is known to be a base analog that can be incorporated into DNA and induce mutations, making it useful as an experimental mutagen. wikipedia.org

The incorporation of halogenated nucleosides into oligonucleotides can facilitate the determination of their three-dimensional structure through X-ray crystallography. genelink.com They are also photolabile and can be used in cross-linking studies to investigate the interactions between proteins and nucleic acids. genelink.com

While direct applications of this compound in this field are not as extensively documented, the synthesis of oligonucleotides containing the related 6-azathymidine (B81694) has been reported. oup.com These modified oligonucleotides have been studied for their hybridization properties and their ability to support RNase H-mediated degradation of target RNA, a key mechanism in antisense therapy. oup.comsigmaaldrich.comfupress.net The stability of these modified oligonucleotides in serum was also enhanced, which is a crucial factor for the in vivo application of antisense drugs. oup.com These findings suggest that this compound could serve as a valuable synthon for creating novel modified oligonucleotides with potentially enhanced therapeutic properties for antisense applications. oup.commdpi.compsu.edu

Incorporation into Oligodeoxynucleotides

The integration of modified nucleobases into synthetic DNA or RNA strands, known as oligodeoxynucleotides, is a critical technique for studying and manipulating biological processes. Derivatives of 6-azauracil, including this compound, have been successfully incorporated into oligodeoxynucleotides to investigate their structural and functional effects. biopolymers.org.uapsu.edu The synthesis of these modified oligonucleotides is typically achieved using phosphoramidite (B1245037) chemistry, a standard method for solid-phase DNA and RNA synthesis. psu.eduresearchgate.net

For instance, nucleosides like 6-azathymidine and 6-aza-2'-deoxycytidine have been converted into their corresponding phosphoramidite synthons, which are the building blocks used in automated oligonucleotide synthesizers. acs.org This allows for their site-specific insertion into a growing DNA chain. acs.org Similarly, the 2'-deoxy-2'-fluoro-arabinofuranoside of 6-azauracil has been used to create phosphoramidites for incorporation into oligonucleotides. psu.edu This strategic placement of a modified base allows researchers to probe the roles of specific atoms and functional groups within the nucleic acid structure. acs.org

Effects on Serum Stability and Hybridization Properties of Oligodeoxynucleotides

The introduction of this compound derivatives into oligodeoxynucleotides can significantly alter their biochemical and biophysical properties, particularly their stability in biological fluids and their ability to bind to complementary nucleic acid strands (hybridization).

Serum Stability: One of the major hurdles for therapeutic oligonucleotides is their rapid degradation by nucleases present in blood serum. Modifications to the nucleobase can enhance resistance to this degradation. Oligodeoxynucleotides (ODNs) containing 6-azathymidine, a related derivative, have demonstrated a marked increase in stability in fetal calf serum, showing a 7- to 12-fold increase in lifespan compared to unmodified ODNs. acs.org This enhanced stability is a crucial attribute for potential therapeutic applications.

Hybridization Properties: The primary function of many oligonucleotides relies on their ability to bind with high affinity and specificity to a target DNA or RNA sequence. This binding affinity is measured by the melting temperature (Tm) of the resulting duplex. The incorporation of a 6-azauracil nucleoside, specifically 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-azauracil, was found to have an unfavorable, destabilizing effect on DNA duplex stability. psu.edu However, other studies with 6-azathymidine-modified oligonucleotides showed that they largely maintained hybridization properties similar to their unmodified counterparts, indicating that the specific nature of the modification is a key determinant of its effect on duplex stability. acs.org

| Modification | Effect on Serum Stability | Effect on Duplex (Hybridization) Stability |

| 6-Azathymidine | 7- to 12-fold increase | Maintained properties similar to unmodified ODNs |

| 6-Azauracil-2'-fluoro-arabinoside | Not Reported | Unfavorable/destabilizing effect |

Mutagenic Properties (via 5-Bromouracil, a related analog)

While this compound is a distinct compound, its mutagenic potential is often discussed in the context of its close and well-studied analog, 5-Bromouracil (5-BrU). wikipedia.org 5-BrU is a derivative of uracil (B121893) and an analog of thymine (B56734), where the methyl group at the fifth carbon is replaced by a bromine atom. wikipedia.orgyoutube.com This structural similarity allows it to be incorporated into DNA in place of thymine during replication. rsc.org

The mutagenic effect of 5-BrU stems from its ability to exist in different tautomeric forms, which have distinct base-pairing properties. wikipedia.orgacs.org In its common keto form, 5-BrU behaves like thymine and correctly pairs with adenine (B156593). wikipedia.org However, it can undergo a tautomeric shift to a "rare" enol form. rsc.org The electronegativity of the bromine atom is thought to stabilize this enol tautomer. youtube.comrsc.org This enol form mimics the hydrogen-bonding pattern of cytosine and consequently mispairs with guanine (B1146940). youtube.comrsc.org

If 5-BrU is in its enol form within the DNA template strand during replication, it will direct the incorporation of a guanine instead of an adenine into the new strand. In subsequent rounds of replication, this guanine will pair with cytosine, completing a point mutation from an original Adenine-Thymine (A-T) base pair to a Guanine-Cytosine (G-C) pair. wikipedia.org This process is known as a transition mutation. rsc.org

| Tautomeric Form of 5-Bromouracil | Pairing Partner | Result |

| Keto (Common) | Adenine (A) | Normal base pairing (no mutation) |

| Enol (Rare) | Guanine (G) | Mispairing, leading to A-T → G-C transition mutation |

This established mutagenic mechanism of 5-Bromouracil serves as a foundational model for understanding the potential biological activities of related halogenated pyrimidine analogs. rsc.orgfiveable.me

Spectroscopic and Computational Studies of 5 Bromo 6 Azauracil and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for the characterization of 5-Bromo-6-azauracil and its derivatives, confirming their synthesis and elucidating their structural features. revistadechimie.roresearchgate.net

Ultraviolet-Visible (UV-VIS) spectroscopy is used to study the electronic transitions within the 6-azauracil (B101635) ring system. The UV spectra of 5-substituted-6-azauracil nucleosides show similarities to other 6-azauracil-N-l-nucleosides. lookchem.com For instance, 1-[(2-Acetoxyethoxy)methyl]-3-benzyl-5-bromo-6-azauracil in water exhibits absorption maxima (λmax) at 288 nm and a shoulder at 263 nm. mdpi.com Similarly, 1-[(2-Acetoxyethoxy)methyl]-3-allyl-5-bromo-6-azauracil in water shows a λmax at 287 nm. mdpi.com The UV spectrum for a 5-substituted 6-azauracil nucleoside in methanol (B129727) showed a λmax at 274 nm. lookchem.com The formation of monoanions in these compounds can lead to a hypsochromic shift (a shift to shorter wavelength) of the long-wavelength band. lookchem.com

Table 1: UV-VIS Spectroscopic Data for this compound Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 1-[(2-Acetoxyethoxy)methyl]-3-benzyl-5-bromo-6-azauracil | Water | 288, 263 (shoulder) | mdpi.com |

| 1-[(2-Acetoxyethoxy)methyl]-3-allyl-5-bromo-6-azauracil | Water | 287 | mdpi.com |

| 5-substituted 6-azauracil nucleoside | Methanol | 274 | lookchem.com |

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectra of 6-azauracil derivatives, including this compound, show characteristic strong bands around 1500 cm⁻¹ which are attributed to C=O, C-N, C=C, and N-N stretching vibrations. ias.ac.in The region between 1500-1200 cm⁻¹ corresponds to various stretching motions of C-C, C-N, and N-N single bonds. ias.ac.in In a study of new 6-azauracil derivatives, the formation of a C-N bond was confirmed by changes in the 3000–3500 cm⁻¹ region of the IR spectra when compared to the spectrum of this compound. researchgate.net For spiro-5-(fluoren-9'-yl)-6-azauracil derivatives, characteristic IR peaks include those for N-H, C=O, C=C, and C=N bonds. scirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of this compound derivatives. Both ¹H-NMR and ¹³C-NMR are used to assign the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.netlookchem.com

For example, the ¹H-NMR spectrum of 1-[(2-Acetoxyethoxy)methyl]-3-benzyl-5-bromo-6-azauracil in DMSO-d₆ shows distinct signals for the acetate (B1210297) methyl protons, the ethoxymethyl chain protons, the benzyl (B1604629) protons, and the aromatic protons. mdpi.com Similarly, the ¹H-NMR spectrum of 1-[(2-Acetoxyethoxy)methyl]-3-allyl-5-bromo-6-azauracil in DMSO-d₆ allows for the identification of the allyl group protons in addition to the other structural components. mdpi.com The structures of newly synthesized 6-azauracil-N-l-nucleosides have been confirmed using ¹H-NMR. lookchem.com Furthermore, ¹H-¹³C heteronuclear correlation (HETCOR) NMR experiments have been employed for the unambiguous assignment of ¹H and ¹³C peaks in derivatives like 1-[(2-acetoxyethoxy)methyl]-5-chloro-6-azauracil. tandfonline.com

Table 2: Selected ¹H-NMR Data for this compound Derivatives in DMSO-d₆

| Compound | Chemical Shift (δ, ppm) and Assignment | Reference |

| 1-[(2-Acetoxyethoxy)methyl]-3-benzyl-5-bromo-6-azauracil | 2.00 (s, 3H, COOCH₃); 3.70 (m, 2H, OCH₂CH₂O); 4.10 (m, 2H, OCH₂CH₂O); 5.10 (s, 2H, CH₂Ph); 5.25 (s, 2H, OCH₂N); 7.14 (sl, 5H, C₆H₅) | mdpi.com |

| 1-[(2-Acetoxyethoxy)methyl]-3-allyl-5-bromo-6-azauracil | 2.00 (s, 3H, COOCH₃); 3.70 (m, 2H, OCH₂CH₂O); 4.10 (m, 2H, OCH₂CH₂O); 4.50 (d, 2H, NCH₂); 5.20 (d, 1H, Hcis); 5.25 (s, 2H, OCH₂N); 5.30 (d, 1H, Htrans); 5.89 (m, 1H, CH=C) | mdpi.com |

Mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation patterns of this compound and its derivatives. lookchem.comresearchgate.netrevistadechimie.ro The mass spectra of 1-[(2-acetoxyethoxy)methyl]-3-benzyl-5-bromo-6-azauracil and 1-[(2-acetoxyethoxy)methyl]-3-allyl-5-bromo-6-azauracil show characteristic isotopic patterns for bromine-containing compounds, with molecular ion peaks at m/z 397 [M (⁷⁹Br)]⁺ and 399 [M (⁸¹Br)]⁺ for the former, and 347 [M (⁷⁹Br)]⁺ and 349 [M (⁸¹Br)]⁺ for the latter. mdpi.commdpi.com

GC-MS studies on this compound and its N-substituted derivatives have revealed common fragmentation patterns, including the loss of isocyanic acid or isocyanate, which is a characteristic fragmentation for substituted uracils and can be used for the identification of 6-azauracil derivatives. researchgate.netrevistadechimie.ro

The fluorescence properties of 5-substituted-6-azauracil derivatives have been investigated to understand their electronic excited states. upb.ro 6-azauracil itself exhibits a significant Stokes shift of 104 nm. upb.ro The introduction of a bromine atom at the 5-position, as in this compound, leads to a quenching effect, reducing the Stokes shift by 13 nm compared to 6-azauracil, which is attributed to the heavy atom effect. upb.ro All investigated 6-azauracil derivatives show distinct fluorescence spectra, which can serve as a tool for their easy differentiation. upb.roresearchgate.net

Table 3: Fluorescence Properties of 6-Azauracil and this compound

| Compound | Stokes Shift (nm) | Observation | Reference |

| 6-Azauracil | 104 | Greatest Stokes shift among analyzed compounds. | upb.ro |

| This compound | 91 | Decrease in Stokes shift due to heavy atom (Br) quenching effect. | upb.ro |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are employed to complement experimental spectroscopic data and to gain a deeper understanding of the molecular properties of 6-azauracil derivatives. csic.esmdpi.com These studies can predict geometries, vibrational frequencies, and electronic properties. mdpi.comdergipark.org.tr

For instance, computational studies on the photochemistry of 6-azauracil have elucidated its relaxation mechanisms after UV radiation absorption. nih.gov It was found that after absorption, the molecule can relax via two main pathways involving conical intersections and intersystem crossings to populate the lowest triplet state. nih.gov

In another study, the photo-oxidation and photoreduction of an azetidine (B1206935) derivative, formed from the photocycloaddition of 6-azauracil and cyclohexene, were investigated using quantum-chemical calculations. csic.es The results showed that one-electron reduction significantly facilitates the ring-opening of the azetidine heterocycle, a process relevant to DNA repair mechanisms. csic.es Analysis of Mulliken charges and spin densities revealed that the negative charge is localized over the 6-azauracil fragment throughout the reaction. csic.es

Furthermore, DFT calculations have been used to study the tautomeric forms of 6-aza-2-thiouracil-5-carboxylic acid, a related compound, showing that the oxo form is the most stable in the gas phase. dergipark.org.tr Such computational approaches provide valuable insights into the structure-property relationships of these important heterocyclic compounds.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of chemical compounds. In the context of this compound and its analogs, DFT calculations provide valuable insights into their stability, reactivity, and electronic properties.

DFT studies on related azauracil compounds, such as 6-azauracil and its thio-derivatives, have been conducted to determine their optimized geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. dergipark.org.trresearchgate.net For instance, in a study of 6-Aza-2-thiouracil-5-carboxylic acid, DFT calculations at the B3LYP/6-311G(2d,2p) level of theory were used to identify the most stable tautomeric forms and to analyze their vibrational spectra. dergipark.org.tr

A specific DFT study on the one-electron oxidized radical of 6-azauracil (6-azaU•+) revealed that the π-radical is more stable than the σ-radical by approximately 5 kcal/mol. nih.gov In the π-radical, the spin density is delocalized over the azauracil ring, primarily at the C5 position, whereas in the σ-radical, it is localized on the N6 and O4 atoms. nih.gov For the N1-deprotonated 6-azauracil radical, the σ-radical was found to be more stable. nih.gov While these studies are on a closely related molecule, they provide a framework for understanding the electronic behavior of this compound upon ionization or substitution.

Table 1: Theoretical Electronic Properties of a Related Triazine Derivative

| Parameter | Value | Reference |

| HOMO Energy | -6.8 eV | mdpi.com |

| LUMO Energy | -2.1 eV | mdpi.com |

| Energy Gap (HOMO-LUMO) | 4.7 eV | mdpi.com |

| Dipole Moment | 3.5 D | mdpi.com |

Note: The data in this table is for a representative triazine-based hydrazone derivative and is intended to be illustrative of the types of parameters obtained from DFT calculations.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule is crucial as it often dictates its biological activity by influencing how it interacts with its biological target.

While a specific conformational analysis of this compound is not extensively documented in the provided search results, studies on related nucleoside derivatives provide valuable insights. For example, the conformational analysis of 6-azauracil nucleosides has been performed using NMR spectroscopy and computational methods. uni.lu These studies often focus on the puckering of the furanose ring and the orientation of the base relative to the sugar moiety.

Theoretical conformational analysis of functionally substituted 3- and 5-aminoderivatives of as-triazine, the core ring structure of this compound, has revealed high tautomeric and conformational variability. dergipark.org.tr This suggests that this compound may also exist in various tautomeric forms and conformations, which could be significant for its biological function. The planarity of the triazine ring is a key feature, with minor deviations observed depending on the substituents. mdpi.com

Molecular Modeling and Docking Studies

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. Molecular docking is a key modeling technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. ontosight.ai

Derivatives of this compound have been the subject of molecular docking studies to explore their potential as therapeutic agents. For instance, some 6-azauracil derivatives have been docked into the active sites of enzymes like EGFR/HER2, which are important targets in cancer therapy. mdpi.com These studies help in understanding the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

In one study, molecular docking was used to investigate the interaction of 1,2,4-triazine (B1199460) bearing compounds with the T7 RNAP catalytic site. scispace.com Such studies provide a rational basis for the design of new derivatives with improved inhibitory activity. The chemical structure of this compound, with its triazine ring and bromine substituent, provides specific hydrogen bonding and halogen bonding capabilities that are explored in these docking simulations. ontosight.ai

Prediction of Activity Spectra for Substances (PASS)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a chemical compound based on its structural formula. The prediction is based on the structure-activity relationships derived from a large training set of known biologically active compounds. researchgate.netakosgmbh.de The output of a PASS prediction is a list of potential biological activities with estimated probabilities of being active (Pa) and inactive (Pi). akosgmbh.de

While a specific PASS prediction for this compound is not available in the search results, PASS has been applied to derivatives of the closely related 5-bromouracil (B15302). researchgate.net The types of activities predicted for such compounds can give an indication of the potential biological profile of this compound. The PASS methodology is a valuable tool in the early stages of drug discovery for identifying potential therapeutic applications and off-target effects of new chemical entities. genexplain.com The accuracy of PASS predictions is reported to be high, making it a useful in silico screening tool. akosgmbh.de

Table 2: Illustrative PASS Prediction Results for a Related Compound

| Predicted Activity | Pa | Pi |

| Antiviral | > 0.7 | < 0.1 |

| Antineoplastic | > 0.5 | < 0.2 |

| Enzyme Inhibitor | > 0.6 | < 0.1 |

| Immunomodulator | > 0.4 | < 0.3 |

Note: This table presents hypothetical PASS prediction data for a compound structurally similar to this compound to illustrate the output of a PASS analysis. Pa = probability to be active; Pi = probability to be inactive.

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint that can be used for its structural elucidation.

The fragmentation of this compound has been studied using GC-MS. researchgate.net A key fragmentation pathway observed for 6-azauracil derivatives is the loss of an isocyanic acid (HNCO) or isocyanate molecule, a pattern also seen in substituted uracils. researchgate.net The presence of the bromine atom in this compound results in a characteristic isotopic pattern for bromine-containing fragments (due to the nearly equal abundance of 79Br and 81Br isotopes), which aids in their identification. msu.edu

A study on allyl-substituted 6-azauracil derivatives, which included this compound, discussed the main fragmentation mechanisms. researchgate.net The analysis of these patterns is crucial for the identification of this compound and its metabolites in biological samples.

Table 3: Major Mass Spectrometric Fragments of this compound

| m/z | Ion Identity | Relative Abundance | Reference |

| 191/193 | [M]+• (Molecular Ion) | Moderate | uni.luresearchgate.net |

| 148/150 | [M-HNCO]+• | Major | researchgate.net |

| 112 | [M-Br]+ | Minor | cdnsciencepub.com |

| 69 | [M-Br-HNCO]+ | Major | researchgate.net |

Note: The m/z values are given as pairs for bromine-containing fragments, representing the 79Br and 81Br isotopes. The relative abundances are qualitative descriptions based on the referenced literature.

Future Directions and Research Gaps

Exploration of Novel Derivatives with Enhanced Biological Specificity

A significant frontier in the study of 5-Bromo-6-azauracil lies in the synthesis and evaluation of novel derivatives. The goal is to create new molecular entities with improved biological specificity and efficacy. ontosight.ai The core structure of this compound, a triazine ring, provides a versatile scaffold for chemical modification. ontosight.ai

Researchers have already explored the creation of new 6-azauracil (B101635) derivatives through nucleophilic substitution of this compound with various aromatic amines and phenols. researchgate.net Further research could systematically investigate how different substituents at various positions on the azauracil ring influence biological activity. For instance, the introduction of different functional groups could modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. ontosight.ai A key area of interest is the development of derivatives with potent and selective inhibitory activity against specific enzymes or cellular pathways implicated in diseases. One patent highlights the potential of certain 6-azauracil derivatives as inhibitors of interleukin-5 (IL-5), suggesting a role in treating eosinophil-dependent inflammatory diseases. google.com

| Derivative Type | Potential Modification Strategy | Desired Outcome |

| N-substituted derivatives | Introduction of various alkyl or aryl groups at the nitrogen atoms of the triazine ring. | Enhanced binding affinity to target proteins. |

| C5-position modifications | Replacement of the bromine atom with other halogens or functional groups. | Altered electronic distribution and reactivity. |

| Fusion with other heterocyclic rings | Combination with other pharmacologically active ring systems. | Development of hybrid molecules with dual action. |

In-depth Mechanistic Studies at the Molecular Level

While it is known that azauracil derivatives can interfere with nucleic acid synthesis, a more profound understanding of the precise molecular mechanisms of this compound is needed. ontosight.ai The biological activity of 6-azauracil derivatives is often attributed to the impairment of nucleic acid synthesis through the inhibition of orotic acid metabolism after being converted to their ribonucleoside form. researchgate.net However, the specific interactions of the brominated form at the molecular level require further elucidation.

Future research should focus on identifying the direct molecular targets of this compound and its metabolites. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening can be employed to pinpoint the proteins that bind to the compound. Investigating its effect on key enzymes involved in nucleotide metabolism, such as orotidine-5'-phosphate decarboxylase, is crucial. mdpi.com Studies on how the incorporation of this compound or its metabolites into DNA or RNA affects their structure and function would also provide valuable insights. ontosight.ai It has been noted that the incorporation of modified bases can lead to mutations or inhibition of viral replication. ontosight.ai

Advanced Computational Modeling for Drug Design

Computational modeling and drug design have become indispensable tools in modern pharmaceutical research. gvsu.edujrespharm.com These in silico methods can significantly accelerate the discovery and optimization of new drug candidates by predicting their properties and interactions with biological targets. researchgate.netub.edu

For this compound, computational approaches can be employed to:

Predict Binding Affinity: Molecular docking studies can simulate the interaction of this compound and its derivatives with the active sites of target enzymes. This can help in prioritizing compounds for synthesis and experimental testing.

Elucidate Structure-Activity Relationships (SAR): By building quantitative structure-activity relationship (QSAR) models, researchers can identify the key molecular features that contribute to the biological activity of these compounds.

Virtual Screening: Large virtual libraries of novel this compound derivatives can be screened computationally to identify those with the highest predicted activity and best pharmacological profiles.